molecular formula C17H14F3N3O4 B3018949 [3-Morpholino-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone CAS No. 306977-49-1

[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone

Cat. No.: B3018949
CAS No.: 306977-49-1
M. Wt: 381.311
InChI Key: WLXFAEMBEMOSTA-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a pyridine core substituted at the 3-position with a morpholino group and at the 5-position with a trifluoromethyl (-CF₃) group. The 2-pyridinyl moiety is linked to a 4-nitrophenyl group via a ketone bridge. Key Features:

  • Morpholino group: Enhances solubility and modulates electronic properties due to its oxygen-containing heterocyclic structure.
  • Trifluoromethyl group: Imparts electron-withdrawing effects, stabilizing the pyridine ring and influencing reactivity.
  • 4-Nitrophenyl group: A strong electron-withdrawing substituent that may enhance binding affinity in biological or catalytic contexts.

Properties

IUPAC Name

[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O4/c18-17(19,20)12-9-14(22-5-7-27-8-6-22)15(21-10-12)16(24)11-1-3-13(4-2-11)23(25)26/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXFAEMBEMOSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The morpholine ring is then attached via a condensation reaction, and finally, the nitrophenyl group is introduced through a coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory agent, an antimicrobial agent, and a potential anticancer agent. Its unique structure allows it to interact with various biological targets, making it a versatile candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.

Mechanism of Action

The mechanism by which 3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The morpholine ring and nitrophenyl group contribute to the compound’s binding affinity and specificity, allowing it to selectively target certain pathways.

Comparison with Similar Compounds

3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone

Molecular Formula : C₁₇H₁₅F₃N₂O₂
Molecular Weight : 336.32 g/mol
CAS : 303151-96-4
Key Differences :

  • Replaces the 4-nitrophenyl group with a simple phenyl ring.
  • Lower molecular weight (336.32 vs. ~394 g/mol for the nitro derivative) .

3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone

Molecular Formula : C₁₈H₁₇F₃N₄O₃
Molecular Weight : 394.35 g/mol
CAS : 306977-48-0
Key Differences :

  • Substitutes morpholino with a 4-methylpiperazino group.
  • Molecular weight increases due to the additional methyl group and nitrogen atom .

3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone

Molecular Formula : C₁₃H₇ClF₃N₂O₃ (estimated)
CAS : 338953-54-1 (analogous chloro derivative)
Key Differences :

  • Replaces the morpholino group with a chlorine atom.
  • Chlorine is less polarizable than morpholino, reducing solubility and altering steric effects.
  • Predicted density: 1.467 g/cm³; boiling point: 376°C .

Spirocyclic Derivatives (e.g., 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(4-nitrophenyl)methanone

Molecular Formula : C₂₀H₁₈ClF₃N₄O₄
Molecular Weight : 470.83 g/mol
CAS : 338761-08-3
Key Differences :

  • Incorporates a spirocyclic diazaspirodecane system.
  • Increased molecular complexity and rigidity, which may enhance target selectivity in medicinal chemistry applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone C₁₈H₁₅F₃N₃O₄* ~394 (estimated) Morpholino, CF₃, 4-NO₂Ph Not explicitly listed
3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone C₁₇H₁₅F₃N₂O₂ 336.32 Morpholino, CF₃, Ph 303151-96-4
3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone C₁₈H₁₇F₃N₄O₃ 394.35 4-Methylpiperazino, CF₃, 4-NO₂Ph 306977-48-0
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone C₁₃H₆Cl₂F₃NO 320.09 Cl, CF₃, 4-ClPh 338953-54-1

*Estimated based on structural analogs.

Table 2: Functional Group Impact on Properties

Functional Group Electronic Effects Solubility Impact Example Compound
Morpholino Moderate electron-donating Increases polarity [3-Morpholino-...]methanone
4-Nitrophenyl Strong electron-withdrawing Reduces solubility in H₂O 3-Morpholino-...methanone
Trifluoromethyl (-CF₃) Electron-withdrawing, hydrophobic Enhances metabolic stability All compounds above

Biological Activity

3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone, also known as CAS No. 306977-49-1, is a complex organic compound that exhibits significant biological activity. This compound integrates a morpholine ring, a trifluoromethyl group, a pyridine ring, and a nitrophenyl group, which collectively influence its pharmacological properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone is C17H14F3N3O4. The presence of the trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. The morpholine and nitrophenyl groups contribute to its binding affinity, allowing selective interaction with biological targets.

PropertyValue
Molecular Weight381.311 g/mol
IUPAC Name[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methanone
InChI KeyWLXFAEMBEMOSTA-UHFFFAOYSA-N
CAS Number306977-49-1

The biological activity of 3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone involves several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes and receptors, modulating their activity. Its structural components allow it to inhibit or activate specific pathways.
  • Oxidative Stress Modulation : Research indicates that the compound may reduce oxidative stress by inhibiting the generation of superoxide anions in neutrophils, which is linked to inflammatory diseases .
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, derivatives have shown IC50 values lower than traditional chemotherapeutics like Doxorubicin in various assays .

Antioxidant and Anti-inflammatory Effects

Several studies have highlighted the potential of 3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone in mitigating oxidative stress:

  • Superoxide Anion Generation : A study demonstrated that derivatives of this compound effectively inhibit superoxide anion generation in activated neutrophils, suggesting its role in reducing inflammation .

Anticancer Properties

The anticancer potential has been evaluated through various in vitro assays:

Cell LineIC50 (µM)Reference
A54944.4
HCT11622.4
HePG217.8

These results indicate that the compound has promising activity against lung and liver cancer cells.

Comparative Analysis

Comparing 3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone with similar compounds reveals its unique advantages:

  • Trifluoromethyl Group : This group enhances metabolic stability and lipophilicity compared to compounds without it.
  • Morpholine Ring : The presence of the morpholine ring contributes to better interaction with biological targets compared to simpler aromatic compounds.

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